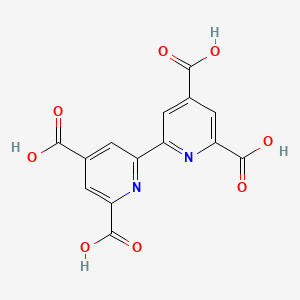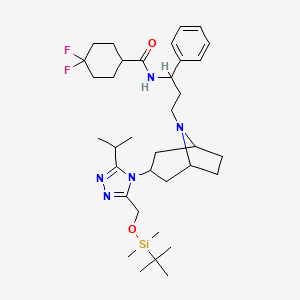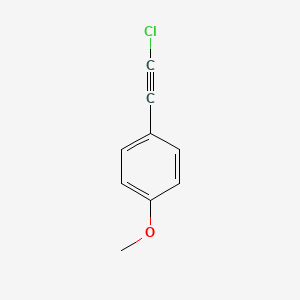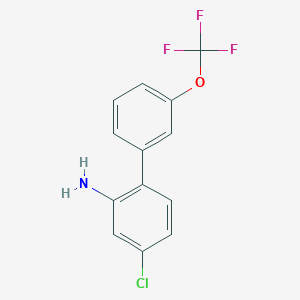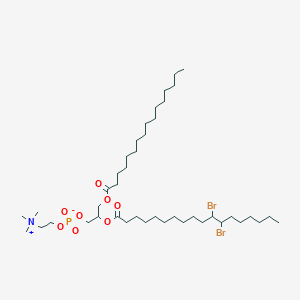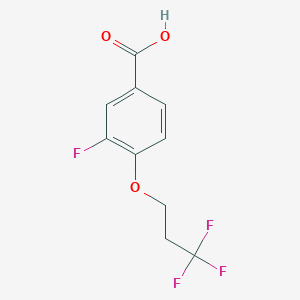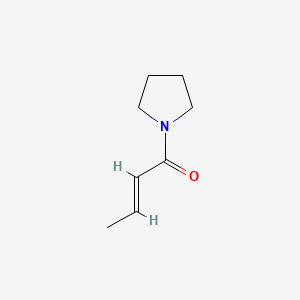
Pyrrolidine, 1-(1-oxo-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]-: is a compound that features a pyrrolidine ring substituted with a butenoyl group. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development . The addition of the butenoyl group introduces further chemical reactivity and potential for diverse applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ring Construction: Pyrrolidine can be synthesized from various cyclic or acyclic precursors.
Functionalization: The 1-[(2E)-1-oxo-2-butenyl] group can be introduced through acylation reactions.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂, Pd/C, LiAlH₄, NaBH₄
Substitution: Alkyl halides, acyl chlorides, bases (e.g., NaOH, K₂CO₃)
Major Products:
Oxidation: Lactams, ketones
Reduction: Saturated pyrrolidines
Substitution: N-alkyl or N-acyl pyrrolidines
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrrolidine derivatives are used as intermediates in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, pyrrolidine derivatives are studied for their enzyme inhibitory activities, including cholinesterase and carbonic anhydrase inhibition .
Medicine: Pyrrolidine-based compounds have shown potential in treating diseases such as cancer, inflammation, and infectious diseases due to their diverse biological activities .
Industry: In the industrial sector, pyrrolidine derivatives are used in the production of polymers, resins, and as catalysts in various chemical processes .
Wirkmechanismus
The mechanism of action of pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, pyrrolidine derivatives have been shown to inhibit cholinesterase, leading to increased levels of acetylcholine in the nervous system . This can result in enhanced neurotransmission and potential therapeutic effects in conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Pyrrolidine, 1-[(2E)-1-oxo-2-butenyl]- is unique due to the presence of the butenoyl group, which introduces additional reactivity and potential for diverse applications. Compared to pyrrolizines and pyrrolidine-2-one, this compound offers a different set of chemical properties and biological activities, making it a valuable scaffold for drug development .
Eigenschaften
CAS-Nummer |
51944-65-1 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(E)-1-pyrrolidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+ |
InChI-Schlüssel |
MMSZAOIJVLACFN-GORDUTHDSA-N |
Isomerische SMILES |
C/C=C/C(=O)N1CCCC1 |
Kanonische SMILES |
CC=CC(=O)N1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



